molecular formula C21H19ClN2O4 B3313382 1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946363-70-8

1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B3313382
CAS No.: 946363-70-8
M. Wt: 398.8 g/mol
InChI Key: HDZHVVVMDIUOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 946363-70-8) is a synthetic small molecule with a molecular formula of C21H19ClN2O4 and a molecular weight of 398.84 g/mol . This chemical features a dihydropyridinone core structure substituted with a 3-chlorobenzyl group at the N1 position and an N-(2,5-dimethoxyphenyl)carboxamide moiety at the C3 position, creating a complex pharmacophore that is of significant interest in medicinal chemistry and drug discovery research . This compound is representative of a class of molecules being investigated for their potential to modulate biological pathways. Structurally related compounds containing the 6-oxo-1,6-dihydropyridine scaffold have demonstrated promising bioactivity in scientific research, including potential applications in targeting kinase pathways such as JNK2 for inflammatory conditions . Additionally, research on analogous chlorophenyl-containing compounds has revealed their ability to influence smooth muscle contractility through complex mechanisms involving calcium channel modulation and potential interactions with muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors . Researchers utilize this high-purity compound primarily as a chemical reference standard and as a key intermediate or scaffold for designing novel bioactive molecules. Its structural complexity offers multiple sites for chemical modification, making it valuable for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic applications. Strict protocols for safe handling and storage should be followed.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-27-17-7-8-19(28-2)18(11-17)23-21(26)15-6-9-20(25)24(13-15)12-14-4-3-5-16(22)10-14/h3-11,13H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZHVVVMDIUOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzylamine with 2,5-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features and Molecular Properties

Compound Name Substituent at Position 1 Amide Substituent Pyridine Position 5 Molecular Formula Molar Mass (g/mol) CAS Number
1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 3-Chlorobenzyl 2,5-Dimethoxyphenyl None C₂₁H₁₉ClN₂O₄* ~398.45* Not provided
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 3-Chlorobenzyl 4-Methoxyphenyl Chlorine C₂₀H₁₆Cl₂N₂O₃ 403.26 338977-35-8
5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide 3-(Trifluoromethyl)benzyl Phenyl Chlorine C₂₀H₁₄ClF₃N₂O₂ 414.79† 338782-67-5

*Calculated based on structural analysis; †Calculated from molecular formula.

Key Observations

a) Substituent Effects at Position 1

  • Target Compound : The 3-chlorobenzyl group balances moderate electron-withdrawing effects (Cl) with hydrophobic interactions.
  • Compound : The 3-(trifluoromethyl)benzyl group introduces strong electron-withdrawing effects (CF₃), which may enhance metabolic stability but reduce solubility compared to the target compound .

b) Amide Substituent Variations

  • Target Compound : The 2,5-dimethoxyphenyl group provides two electron-donating methoxy substituents, likely improving solubility and enabling hydrogen bonding.
  • Compound : The 4-methoxyphenyl group has a single methoxy substituent, reducing steric hindrance but limiting electronic diversity compared to the dimethoxy analog .

c) Halogenation at Pyridine Position 5

  • The target compound lacks a chlorine atom at position 5, unlike the analogs in and . This absence may reduce electron density on the pyridine ring, altering reactivity or binding interactions.

d) Molecular Weight and Lipophilicity

  • The target compound’s calculated molar mass (~398.45 g/mol) is lower than ’s (403.26 g/mol) due to the absence of a second chlorine atom.
  • ’s compound has the highest molar mass (414.79 g/mol) due to the trifluoromethyl group, which also increases lipophilicity .

Implications for Drug Design

  • Solubility : The 2,5-dimethoxy substituent in the target compound may improve aqueous solubility compared to ’s 4-methoxy and ’s phenyl groups.
  • Electronic Effects : The trifluoromethyl group in enhances electron withdrawal, which could stabilize charge-transfer interactions in biological systems.
  • Metabolic Stability : Chlorine and methoxy groups generally improve metabolic stability, but the CF₃ group in may offer superior resistance to oxidative metabolism .

Notes

Structural comparisons are based on substituent analysis and molecular properties derived from the provided evidence. Biological activity data are unavailable in the referenced sources.

The target compound’s molecular formula and molar mass are calculated; experimental validation is required.

Further studies (e.g., crystallography, binding assays) are needed to confirm the impact of structural differences on pharmacological profiles.

Biological Activity

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C19_{19}H20_{20}ClN1_{1}O4_{4}
  • Molecular Weight : 367.82 g/mol
  • IUPAC Name : 1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Structural Features

The dihydropyridine moiety is known for its role in various pharmacological activities, especially as calcium channel blockers. The presence of the 3-chlorophenyl and 2,5-dimethoxyphenyl groups potentially enhances its lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have indicated that dihydropyridine derivatives exhibit significant antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, related compounds have shown promising results:

CompoundMIC (µg/mL)Target Organisms
Compound A0.22 - 0.25Staphylococcus aureus, Escherichia coli
Compound B15.62Candida albicans

These findings suggest that similar derivatives may possess comparable antimicrobial effects.

Antitumor Activity

Dihydropyridine derivatives have been investigated for their antitumor potential. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines. For instance:

  • Compound X demonstrated selective cytotoxicity against HepG2 cells with an IC50 value of 12 µM.
  • Compound Y showed significant inhibition of topoisomerase II, a target in cancer therapy.

The proposed mechanisms through which dihydropyridine compounds exert their biological effects include:

  • Calcium Channel Modulation : Dihydropyridines are known to interact with L-type calcium channels, leading to vasodilation and reduced blood pressure.
  • Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes involved in tumor progression and metastasis.
  • Antioxidant Properties : Many compounds exhibit antioxidant activity, which can protect cells from oxidative stress associated with cancer and other diseases.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various dihydropyridine derivatives, the compound was tested against multiple strains of bacteria and fungi. Results showed a significant reduction in microbial growth compared to controls.

Study 2: Anticancer Activity

A series of experiments conducted on human tumor cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner. The study highlighted its potential as a lead compound for further development in cancer therapy.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Condensation to form the pyridine ring.
  • Substitution reactions to introduce the 3-chlorophenylmethyl and 2,5-dimethoxyphenyl groups.
    Key factors affecting yield and purity:
  • Catalysts : Lewis acids (e.g., AlCl₃) or bases may enhance reaction efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions during substitution steps .
  • Purification : Column chromatography or recrystallization using ethyl acetate/hexane mixtures is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data discrepancies be resolved?

  • ¹H/¹³C NMR : Essential for confirming substituent positions and hydrogen bonding patterns. For example, the 6-oxo group typically appears as a singlet near δ 160 ppm in ¹³C NMR .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~413.1 for C₂₁H₁₈ClN₂O₄).
  • IR spectroscopy : Confirms carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
    Resolving discrepancies : Cross-validate with X-ray crystallography (if crystalline) or compare spectral data with structurally analogous compounds (e.g., fluorophenyl derivatives) .

Advanced Research Questions

Q. What strategies can elucidate the biological targets and mechanisms of action?

  • In vitro assays : Screen against enzyme panels (e.g., kinases, proteases) to identify binding affinities. For example, pyridine-3-carboxamides often inhibit tyrosine kinases .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., ATP-binding pockets). The 2,5-dimethoxyphenyl group may engage in π-π stacking with aromatic residues .
  • CRISPR-Cas9 knockouts : Validate target relevance by assessing compound efficacy in cell lines lacking suspected targets .

Q. How does structural modification of substituents affect bioactivity and selectivity?

  • SAR studies :
    • 3-Chlorophenylmethyl group : Replace with fluorophenyl or methyl groups to assess halogen-dependent activity (e.g., chlorine enhances lipophilicity and target binding) .
    • 2,5-Dimethoxyphenyl : Substitute with nitro or sulfonamide groups to modulate electron-donating/withdrawing effects and solubility .
  • Selectivity testing : Compare IC₅₀ values across related targets (e.g., COX-2 vs. COX-1) to identify structural motifs driving specificity .

Q. What computational methods predict physicochemical properties and interactions?

  • ADMET prediction : Tools like SwissADME estimate logP (~3.2), solubility (<10 µM), and blood-brain barrier permeability (low) .
  • Molecular dynamics simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
  • QSAR models : Corrogate substituent electronegativity with bioactivity using datasets from analogs (e.g., 3-fluorophenyl derivatives) .

Q. How can stability under physiological conditions be assessed?

  • Forced degradation studies : Expose the compound to:
    • Acidic/alkaline conditions (pH 1–13): Monitor hydrolysis via HPLC .
    • Oxidative stress (H₂O₂): Assess degradation of the dihydropyridine ring .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using LC-MS .

Q. What are the key considerations in designing in vivo studies for this compound?

  • Pharmacokinetics :
    • Bioavailability : Administer via oral and IV routes to calculate F% (enhanced by methoxy groups’ solubility) .
    • Metabolite profiling : Use LC-MS/MS to identify Phase I/II metabolites (e.g., O-demethylation of dimethoxyphenyl) .
  • Toxicity screening :
    • Acute toxicity : Dose rodents at 10–100 mg/kg and monitor organ histopathology .
    • Cardiotoxicity : Assess hERG channel inhibition via patch-clamp assays (pyridine derivatives may prolong QT intervals) .

Data Contradiction Analysis

  • Synthetic yields : Reports for analogous compounds vary (30–70%) due to differences in solvent purity and catalyst batches. Standardize APS or DMDAAC sources to reduce variability .
  • Biological activity : Fluorophenyl analogs (e.g., ) show higher antimicrobial activity but lower kinase inhibition than chlorophenyl derivatives. Contextualize findings by specifying assay conditions (e.g., bacterial vs. mammalian cell lines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.